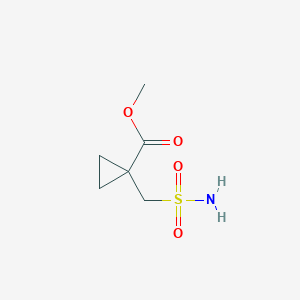
((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1S,2R,3R,8S)-4-iodocuban-1-yl)methanol, also known as Iodocubanol, is a synthetic organic compound that has been widely studied in recent years due to its potential applications in scientific research. Iodocubanol has been used in a variety of experiments, including organic synthesis, biochemistry, and drug discovery.
Aplicaciones Científicas De Investigación
Methanol in Biomembrane Studies
Methanol is commonly used as a solubilizing agent in the study of transmembrane proteins/peptides in biological and synthetic membranes. It significantly impacts lipid dynamics by increasing the mixing of isotopically distinct phosphocholine large unilamellar vesicle populations. This highlights the influence of methanol, and solvents in general, on the structure-function relationship associated with bilayer composition, such as lipid asymmetry. The findings suggest careful consideration of methanol as a carrier solvent in biomembrane and proteolipid studies due to its potential to misconstrue lipid scrambling actions (Nguyen et al., 2019).
Methanol in Organic Synthesis
Methanol plays a role in organic synthesis, as demonstrated by the preparation of certain compounds through a process involving methanol. For instance, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was prepared from commercially available materials in a process highlighting methanol's utility in synthesizing biomimetic chelating ligands. This underscores methanol's versatility and importance in the preparation and development of novel organic compounds with potential applications in various fields (Gaynor et al., 2023).
Methanol in Catalysis
Research on catalysts based on tris(triazolyl)methanol-Cu(I) structures has shown that methanol-derived ligands can form stable complexes catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently. These findings are crucial for synthetic chemistry, as they offer insights into designing highly active and recyclable catalysts for CuAAC reactions, highlighting methanol's role in enhancing catalytic performances (Ozcubukcu et al., 2009; Ozkal et al., 2012).
Methanol in Environmental Monitoring
The development of a methanol gas sensing technology based on Y2O3 multishelled hollow structures demonstrates methanol's significance in environmental monitoring and healthcare. This sensor's ultrasensitive detection limit for methanol could have profound implications for ensuring safety in various settings, underscoring the need for reliable and highly sensitive detection methods for harmful substances like methanol (Zheng et al., 2019).
Propiedades
IUPAC Name |
(2R,3S)-4-iodo-9-oxapentacyclo[4.4.0.02,5.03,8.04,7]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-9-5-3-2-1-11-8(6(3)9)7(9)4(2)5/h2-8H,1H2/t2?,3-,4?,5?,6+,7?,8?,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEAMJAOAPKJJC-AHBSTAGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C2C5C4(C3C5O1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@H]3[C@H]4C(O1)C5C2C3C45I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798781.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2798783.png)

-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2798787.png)

![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2798792.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798797.png)

![(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2798802.png)
![4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol](/img/structure/B2798804.png)